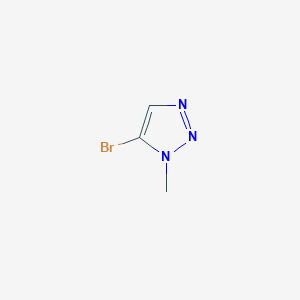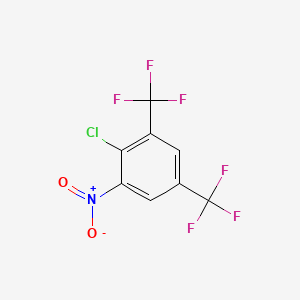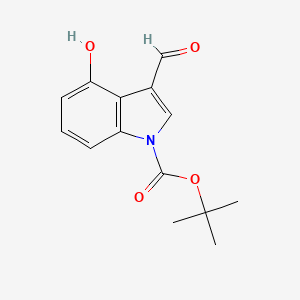
1-Boc-3-Formyl-4-hydroxyindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Boc-3-Formyl-4-hydroxyindole involves several steps that can be derived from the synthesis of related compounds. For instance, the synthesis of 1-borylisoindoles as described in one study involves a palladium-catalyzed reaction of isoindolines with pinacolborane through sequential dehydrogenation and C-H borylation . Although this does not directly describe the synthesis of 1-Boc-3-Formyl-4-hydroxyindole, the methodology could potentially be adapted for its synthesis by modifying the substituents on the isoindoline precursor.
Another relevant synthesis approach is the catalytic hydrogenation of 4-benzyloxyindoles, which does not stop at the hydroxyindole stage but continues to form 4,5,6,7-tetrahydro-4-ox-indoles . This indicates that careful control of reaction conditions is necessary to obtain the desired hydroxyindole product. Additionally, the study mentions the formylation of esters of 4-benzyloxy-indole-2-carboxylic acid with POCl3/dimethylformamide, which could be a viable method for introducing the formyl group at the appropriate position on the indole ring .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-Formyl-4-hydroxyindole is characterized by the presence of a formyl group at the 3-position and a hydroxy group at the 4-position of the indole ring. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines, which would be attached to the nitrogen of the indole ring. The studies provided do not directly analyze the molecular structure of 1-Boc-3-Formyl-4-hydroxyindole, but they do provide insights into the reactivity and structural features of similar indole derivatives .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For example, the palladium-catalyzed dehydrogenation and C-H borylation of isoindolines to form borylated isoindoles suggest that the indole ring can undergo functionalization at various positions. The formylation reactions and the behavior of hydroxyindoles under different conditions provide further evidence of the reactivity of the indole ring, particularly in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-Formyl-4-hydroxyindole would be influenced by its functional groups. The hydroxy group would contribute to hydrogen bonding and polarity, while the formyl group would make the compound more reactive in nucleophilic addition reactions. The Boc group would increase the steric bulk and protect the amine from unwanted reactions. The provided papers do not directly discuss the properties of 1-Boc-3-Formyl-4-hydroxyindole, but they do mention properties of related compounds, such as the oxidation of hydroxyindole to quinone and subsequent reduction to dihydroxyindole , which suggests sensitivity to redox conditions.
Applications De Recherche Scientifique
Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
-
Pharmaceuticals and Medicine : Indole derivatives are found in several drugs and are considered a significant type of heterocycle. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Synthesis of Alkaloids : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products. In this review, the construction of indoles as a moiety in selected alkaloids is highlighted .
-
Rapid Synthesis of Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence. This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
-
Pharmaceuticals and Medicine : Indole derivatives are found in several drugs and are considered a significant type of heterocycle. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Synthesis of Alkaloids : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products. In this review, the construction of indoles as a moiety in selected alkaloids is highlighted .
-
Rapid Synthesis of Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence. This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Safety And Hazards
The safety data sheet for a similar compound, 4-Hydroxyindole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Orientations Futures
Indole derivatives, including 1-Boc-3-Formyl-4-hydroxyindole, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research will likely focus on developing simple and efficient synthetic routes to obtain these compounds, given their therapeutic interest .
Propriétés
IUPAC Name |
tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZHXNPZANGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451824 |
Source


|
| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Formyl-4-hydroxyindole | |
CAS RN |
404888-00-2 |
Source


|
| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)
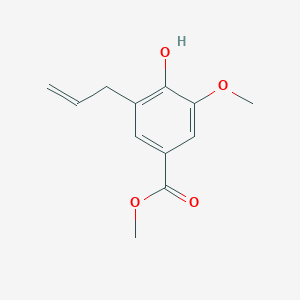
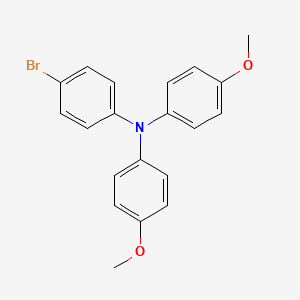
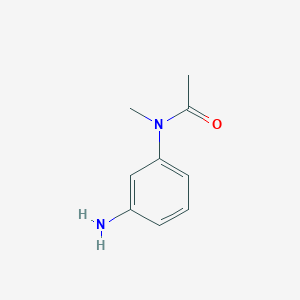
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)







